molecular formula C10H16N2O B1415008 N-(3-ethoxypropyl)pyridin-4-amine CAS No. 1041597-12-9

N-(3-ethoxypropyl)pyridin-4-amine

Cat. No. B1415008
M. Wt: 180.25 g/mol
InChI Key: QVRPVXPHTDNERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-ethoxypropyl)pyridin-4-amine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-(3-ethoxypropyl)pyridin-4-amine” consists of a pyridine ring with an ethoxypropyl group attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

“N-(3-ethoxypropyl)pyridin-4-amine” is a stable compound under recommended temperatures and pressures . Its physical form is not specified in the available resources .

Scientific Research Applications

  • Summary of Application: N-(3-ethoxypropyl)pyridin-4-amine has been used in the creation of a magnetically separable nanocatalyst for the green synthesis of 4H-chromenes and dihydropyrano[2,3-c]pyrazole derivatives .
  • Methods of Application: The compound is grafted onto graphene oxide and supported by Fe3O4 to create a magnetic amine-functionalized graphene oxide . This nanocatalyst is then used in a one-pot three-component synthesis of the aforementioned derivatives .
  • Results or Outcomes: The catalyst exhibited high catalytic activity, resulting in excellent product yield and short reaction times . The catalyst could also be easily separated by magnetic decantation and reused for six cycles without significant loss of catalytic activity .

properties

IUPAC Name

N-(3-ethoxypropyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-13-9-3-6-12-10-4-7-11-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRPVXPHTDNERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxypropyl)pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-ethoxypropyl)pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-ethoxypropyl)pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-ethoxypropyl)pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-ethoxypropyl)pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-ethoxypropyl)pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.